molecular formula C22H17FN2OS2 B2848813 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide CAS No. 330201-49-5

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide

Cat. No.: B2848813
CAS No.: 330201-49-5
M. Wt: 408.51
InChI Key: MXQFOCROHKAXPR-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide is a heterocyclic compound featuring a tetrahydro-benzothiophene core fused with a benzothiazole moiety and substituted with a 3-fluorobenzamide group. This compound belongs to a broader class of 2-aminobenzothiophene derivatives, which are widely studied for applications in medicinal chemistry, materials science, and nonlinear optics (NLO) due to their planar aromatic systems and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2OS2/c23-14-7-5-6-13(12-14)20(26)25-22-19(15-8-1-3-10-17(15)27-22)21-24-16-9-2-4-11-18(16)28-21/h2,4-7,9,11-12H,1,3,8,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQFOCROHKAXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological effects, and relevant research findings.

Structural Overview

The compound features a complex structure that includes:

  • Benzothiazole moiety : This component is known for its diverse biological activities.
  • Tetrahydro-benzothiophene ring : Contributes to the compound's unique properties.
  • Fluorobenzamide group : Enhances the compound's solubility and potential reactivity.

The molecular formula is C29H22N2O2S2C_{29}H_{22}N_{2}O_{2}S_{2} with a molecular weight of approximately 498.62 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.
  • Treatment with chlorinated derivatives to introduce the tetrahydro-benzothiophene moiety.
  • Purification through chromatographic techniques to achieve high purity suitable for biological testing.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:

CompoundActivityMechanism
This compoundAnti-inflammatoryInhibition of COX enzymes
Similar CompoundsVariousSimilar mechanisms targeting inflammation

Anticancer Potential

In addition to anti-inflammatory effects, the compound has been evaluated for anticancer properties. Its structural features suggest possible interactions with cellular pathways involved in cancer proliferation and apoptosis. In vitro studies have indicated promising results against various cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on COX Inhibition : A study demonstrated that compounds with similar structures effectively reduced inflammation in animal models by inhibiting COX enzymes .
  • Anticancer Activity Assessment : Another research effort highlighted the compound's potential in inducing apoptosis in cancer cells through modulation of specific signaling pathways .
  • Computational Modeling Studies : Computational studies have been conducted to predict pharmacodynamics and pharmacokinetics of the compound, assessing its binding affinities to various biological targets .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Weight (g/mol) Substituents Key Features
Target Compound ~407.47* 3-Fluorobenzamide, 1,3-benzothiazole High planarity, intramolecular N–H⋯O hydrogen bond
N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide 369.46 Benzamide, benzoyl S(6) ring via N–H⋯O bond; π-π interactions (3.90 Å separation)
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide 539.70 Morpholine sulfonyl, benzamide High XLogP3 (4.9), increased hydrogen-bond acceptor count (8 vs. 4 in target)
N-{3-[(2R,4R)-2,4-Dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide 407.54 Chiral piperidine, pyridine-3-carboxamide Enantiomeric excess >98%; stereospecific interactions

*Calculated from (C28H31N3O3S3 = 553.76 g/mol; target compound has fewer substituents).

Key Observations :

  • Substituent Effects : The 3-fluorobenzamide group in the target compound provides moderate electronegativity and steric bulk compared to bulkier groups like morpholine sulfonyl () or chiral piperidine (). This impacts solubility and binding affinity in biological systems .
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds (S(6) rings) are common in benzamide derivatives, stabilizing molecular conformation (e.g., vs. target compound) .
  • Crystal Packing : Weak π-π interactions (3.90 Å in ) contrast with stronger stacking in fully aromatic analogues, affecting solid-state properties .

Pharmacological and Physicochemical Comparisons

Key Findings :

  • Thermal Stability: Tetrahydro-benzothiophene derivatives with fluorinated benzamides (e.g., ’s 2-BTFBA) show improved thermal stability over non-fluorinated versions, likely due to fluorine’s electron-withdrawing effects .
  • Synthetic Flexibility : Amide coupling via CDI or K₂CO₃ () is a common strategy for introducing diverse substituents, enabling rapid SAR studies .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and optimized protocols for synthesizing N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide?

  • Methodology : Synthesis involves multi-step reactions, including condensation of the benzothiazole and tetrahydrobenzothiophene precursors, followed by fluorobenzamide coupling. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates .
  • Temperature control : Stepwise heating (60–80°C) to avoid decomposition of the nitro or fluoro substituents .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the final product .
    • Data : Typical yields range from 45–65%, with impurities often arising from incomplete cyclization of the tetrahydrobenzothiophene core .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry of the fluorine substituent and benzothiazole-thiophene linkage. Key signals include aromatic protons (δ 7.2–8.1 ppm) and fluorobenzamide carbonyl (δ 165–168 ppm) .
  • XRD : Single-crystal X-ray diffraction to resolve bond lengths (e.g., C–F: ~1.34 Å) and dihedral angles between the benzothiazole and benzamide planes .
    • Contradictions : Discrepancies in reported 19^{19}F NMR shifts (δ -110 to -115 ppm) may arise from solvent polarity or crystallographic packing effects .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) to enhance target binding affinity?

  • Methodology :

  • Functional group substitution : Compare fluorine (electron-withdrawing) with methoxy or nitro groups to assess electronic effects on receptor interactions .
  • Ring saturation : Evaluate the tetrahydrobenzothiophene’s conformational flexibility via molecular dynamics simulations .
    • Data : Fluorine substitution at the benzamide position improves metabolic stability but may reduce solubility (logP ~3.8) .

Q. How can computational modeling guide the prediction of biological targets and binding mechanisms?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Key residues (e.g., ATP-binding pocket lysine) may form hydrogen bonds with the benzamide carbonyl .
  • Pharmacophore mapping : Identify critical features (e.g., hydrophobic benzothiazole, hydrogen-bond acceptor fluorine) for virtual screening .
    • Contradictions : Computational predictions of PFOR enzyme inhibition (as seen in nitazoxanide analogs) require experimental validation due to divergent scaffold geometries .

Q. What experimental designs are critical for resolving contradictions in reported biological activity data?

  • Methodology :

  • Dose-response standardization : Use IC50_{50} assays with consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
  • Off-target profiling : Employ kinome-wide screening (e.g., KinomeScan) to rule out non-specific binding .
    • Data : Discrepancies in cytotoxicity (e.g., CC50_{50} ranging from 10–50 µM) may stem from assay conditions (e.g., serum concentration, incubation time) .

Key Research Gaps and Recommendations

  • Mechanistic ambiguity : The compound’s interaction with anaerobic enzyme targets (e.g., PFOR) requires validation via isothermal titration calorimetry (ITC) or crystallography .
  • In vivo profiling : Pharmacokinetic studies (oral bioavailability, half-life) in rodent models are needed to bridge in vitro and preclinical data .

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